![molecular formula C29H40O2 B1583478 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] CAS No. 77-62-3](/img/structure/B1583478.png)
2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]
Overview
Description
Preparation Methods
Cycloalkylation of p-Cresol with 1-Methylcyclohexene
The primary synthetic route to 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] involves the cycloalkylation of p-cresol with 1-methylcyclohexene. This reaction is catalyzed by solid acid catalysts such as zeolite-Y impregnated with orthophosphate acid or other modified zeolites.
- Zeolite-Y with a SiO2:Al2O3 ratio of 4.8 and ion exchange rate of 97% is mixed with alumogel cracking catalyst.
- The mixture is granulated (particle size ~1.6 mm), dried at 100°C, then heated gradually from 200°C to 600°C.
- The catalyst is impregnated with 10% orthophosphate acid (based on P2O5 content), evaporated, dried, and cooled for use.
- Reactor: Three-necked flask or continuous pilot plant reactor.
- Temperature: Optimal at 115°C.
- Reaction time: 5 hours.
- Molar ratio of p-cresol to 1-methylcyclohexene: 1:1.
- Catalyst loading: 10% by weight relative to reactants.
- p-Cresol and 1-methylcyclohexene are mixed in the calculated molar ratio.
- The mixture is fed into the reactor containing the catalyst.
- The reaction proceeds under controlled temperature and stirring.
- After reaction completion, the mixture is filtered to recover catalyst and alkylate.
- The product is purified by rectification (distillation).
Reaction Outcomes and Optimization
The yield and selectivity of the target compound depend on temperature, reaction time, molar ratios, and catalyst amount. Key findings from research are summarized below:
Parameter | Conditions | Yield (%) | Selectivity (%) | Notes |
---|---|---|---|---|
Temperature | 80-100°C | 53.3-69.7 | 84.1-90.3 | Lower selectivity due to methylcyclohexylphenyl ether formation |
Temperature | 115°C (optimal) | 75.4 | 93.6 | Highest yield and selectivity |
Temperature | 140°C | 68.1 | 89.0 | Slight decrease in yield and selectivity |
Reaction time | 1 hour | 35.6 | 95.7 | Lower yield |
Reaction time | 3 hours | 62.2 | 94.3 | Improved yield |
Reaction time | 5 hours (optimal) | 75.4 | 93.6 | Optimal balance |
Reaction time | 7 hours | Slight increase | Slight decrease | Marginal improvement |
Molar ratio (p-cresol:1-methylcyclohexene) | 1:1 (optimal) | 75.4 | 93.6 | Best yield and selectivity |
Molar ratio | 1:2 | 53.0 | 69.5 | Reduced yield and selectivity due to side reactions |
Molar ratio | 2:1 | 79.7 | 94.8 | Slightly better but economically less viable |
Catalyst loading | 5% | 60.3 | Not specified | Lower yield |
Catalyst loading | 10% (optimal) | 75.4 | 93.6 | Optimal catalyst amount |
Catalyst loading | 15% | 77.3 | 89.0 | Yield increase but selectivity drops |
By-products and Side Reactions
- Formation of methylcyclohexylphenyl ether reduces selectivity at lower temperatures.
- At higher temperatures, Claisen rearrangement causes migration of the methylcyclohexyl group to the ortho position.
- Over-alkylation leads to 2,6-di-substituted p-cresol derivatives.
- Resin-like substances form as minor by-products.
Material Balance for Pilot Plant Production
Component | Weight (g) | Percentage (%) |
---|---|---|
p-Cresol (input) | 54.0 | 50.3 |
1-Methylcyclohexene (input) | 48.0 | 44.7 |
KU-23 Catalyst | 5.4 | 5.0 |
Total Input | 107.4 | 100.0 |
Alkylate + Catalyst (output) | 106.7 | 99.3 |
Loss | 0.7 | 0.7 |
After filtering:
Component | Weight (g) | Percentage (%) |
---|---|---|
Alkylate | 100.5 | 94.2 |
KU-23 Catalyst | 5.2 | 4.9 |
Loss | 1.0 | 0.9 |
After rectification:
Product | Weight (g) | Percentage (%) |
---|---|---|
Returning 1-Methylcyclohexene | 7.6 | 7.6 |
Returning p-Cresol | 9.8 | 9.7 |
2(1-Methylcyclohexyl)-4-methylphenol (target) | 76.9 | 76.5 |
2,6-Di(1-methylcyclohexyl)-p-cresol (by-product) | 3.4 | 3.4 |
Resin-like residue | 1.5 | 1.5 |
Loss | 1.3 | 1.3 |
Stock Solution Preparation (Supporting Data)
For research applications, stock solutions of 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] are prepared based on solubility and concentration requirements. The molecular weight is 420.64 g/mol.
Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
---|---|---|---|
1 | 2.3773 | 0.4755 | 0.2377 |
5 | 11.8866 | 2.3773 | 1.1887 |
10 | 23.7733 | 4.7547 | 2.3773 |
Solvents such as DMSO, PEG300, Tween 80, corn oil, and water are used in sequence to prepare clear solutions suitable for in vivo formulations. Heating (37°C) and ultrasonic oscillation aid solubility.
Summary of Preparation Methodology
Step | Description |
---|---|
Catalyst preparation | Zeolite-Y impregnation with orthophosphate acid, drying, and activation |
Reaction mixture | p-Cresol and 1-methylcyclohexene in 1:1 molar ratio |
Reaction conditions | 115°C, 5 hours, 10% catalyst loading |
Product isolation | Filtration to remove catalyst, followed by rectification for purification |
Yield and selectivity | Approx. 75.4% yield, 93.6% selectivity under optimal conditions |
By-products | Minor formation of ethers, di-substituted cresols, and resin-like residues |
Stock solution preparation | Dissolution in appropriate solvents with controlled concentration for research use |
Chemical Reactions Analysis
2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to enhance reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] is an organic compound with the molecular formula and a molecular weight of 420.6267 g/mol. It is also known as Bis[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]methane, 2,2'-Dihydroxy-3,3'-bis(alpha-methylcyclohexyl)-5,5'-dimethyldiphenylmethane, and 2,2'-Methylenebis[4-methyl-6-(1-methylcyclohexyl)phenol] .
Chemical Reactions Analysis
2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] can undergo several chemical reactions:
- Oxidation: The phenolic groups in the compound can be oxidized to quinones using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: It can be reduced to the corresponding dihydroxy derivative using reducing agents like sodium borohydride.
Common reagents and conditions for these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to enhance reaction rates and yields.
Antioxidant Properties
2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] possesses significant antioxidant properties. It effectively scavenges reactive oxygen species (ROS), which contributes to protective effects against cellular oxidative damage. The antioxidant effect is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, neutralizing them.
Anticancer Activity
2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] has demonstrated potential in anticancer research by acting as an inhibitor of histone methyltransferases, particularly enhancer of zeste homolog 2 (EZH2), which is implicated in various proliferative diseases, including cancer. In vitro studies have shown that it can reduce cell proliferation in cancer cell lines by modulating epigenetic pathways.
Table 1: Summary of Anticancer Effects of MBMC
Cancer Type | Cell Line Used | Effect Observed |
---|---|---|
Breast Cancer | MCF-7 | Reduced proliferation |
Prostate Cancer | LNCaP | Induction of apoptosis |
Colon Cancer | HCT116 | Cell cycle arrest |
The biological activity is primarily attributed to its ability to influence gene expression through epigenetic modifications. By inhibiting EZH2, it disrupts the methylation of histones associated with oncogenes, leading to their reactivation and subsequent tumor suppression.
Other potential applications
Due to its antiseptic, skin-soothing, and anti-inflammatory properties, oil extracts from plants are used in various skin conditions to nourish and revitalize the skin .
Safety Profile
Toxicological assessments indicate that high doses of 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] may lead to hepatotoxicity, which necessitates further studies to establish safe dosage guidelines for potential therapeutic applications.
Case Studies
- Hepatotoxicity Assessment: A study assessing the hepatotoxicity of compounds related to 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] found that certain metabolites could potentially lead to liver damage. The research utilized rat liver slices to evaluate the cytotoxic effects of these metabolites, highlighting the need for further investigation into the safety profile of 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] and its derivatives.
- Efficacy in Animal Models: In vivo studies involving animal models have demonstrated that 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] exhibits anti-inflammatory effects, which may contribute to its overall therapeutic potential. The compound was administered to mice with induced inflammation, resulting in a significant reduction in inflammatory markers compared to control groups.
Mechanism of Action
The antioxidant effect of 2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them . This prevents the free radicals from causing oxidative damage to other molecules . The compound’s molecular targets include reactive oxygen species and other free radicals, and its pathways involve the stabilization of these reactive species through hydrogen donation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2,2'-Methylenebis[6-(1-methylcyclohexyl)-4-methylphenol]
- Molecular Formula : C₂₉H₄₀O₂
- Molecular Weight : 420.63 g/mol
- CAS Registry Number : 77-62-3 .
Synthesis: Produced via Friedel-Crafts alkylation using p-cresol, cyclohexanol, and formaldehyde .
Key Properties :
- Water Solubility : <0.01 g/dm³, making it highly hydrophobic .
- Melting Point : 132–142°C .
- Thermal Stability: Enhanced by bulky methylcyclohexyl substituents, which provide steric hindrance to protect phenolic hydroxyl groups .
Comparison with Structural Analogs
2,2'-Methylenebis(6-tert-butyl-4-methylphenol)
- CAS : 119-47-1
- Molecular Weight : 340.50 g/mol
- Substituents : tert-butyl groups at the 6-position.
- Applications: Widely used in plastics and lubricants (e.g., trade names: AO 2246, Vulkanox BKF) .
2,2'-Methylenebis[4-methyl-6-cyclohexylphenol]
- CAS : 4066-02-8
- Substituents : Cyclohexyl groups instead of methylcyclohexyl.
- Properties :
2,2'-Methylenebis(6-nonyl-p-cresol)
- Synthesis : Produced via esterification, Fries rearrangement, and Clemmensen reduction .
- Substituents: Linear nonyl chains at the 6-position.
- Properties :
- Applications : Liquid antioxidants for greases and oils.
Performance and Application Differences
Solubility and Matrix Compatibility
Compound | Water Solubility (g/dm³) | Preferred Matrix |
---|---|---|
Target Compound | <0.01 | Rubber, hydrophobic plastics |
6-tert-butyl derivative | Low (estimated) | Plastics, lubricants |
6-Nonyl derivative | Very low | Oils, greases |
The target compound’s ultra-low water solubility minimizes leaching in aqueous environments, making it ideal for rubber seals and gaskets . In contrast, the nonyl derivative’s liquid form suits continuous oil-phase systems .
Thermal and Oxidative Stability
- Target Compound: Methylcyclohexyl groups provide superior steric protection to phenolic groups, enhancing stability in high-temperature rubber vulcanization (e.g., 160–180°C) .
- tert-Butyl Analog : Slightly lower molecular weight may reduce persistence in high-temperature applications compared to the target compound.
Research Findings and Industrial Relevance
Rubber Formulations
In XNBR composites, the target compound (0.6–0.7 phr) is used with sulfur or magnesium oxide crosslinkers, zinc oxide, and dispersants like polyglycol ether. Its low solubility ensures even distribution without migration .
Synergistic Effects
- Combined with zinc diethyldithiocarbamate (ZDEC) in XNBR, the target compound shows synergistic antioxidant effects, improving mechanical durability .
Comparative Efficacy in Plastics
- The tert-butyl analog (AO 2246) is preferred in polyolefins due to lower cost and ease of processing, while the target compound’s higher molecular weight benefits long-term stability in elastomers .
Data Tables
Table 1: Structural and Physical Properties
Compound | CAS | Molecular Weight | Substituents | Melting Point (°C) | Water Solubility (g/dm³) |
---|---|---|---|---|---|
2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] | 77-62-3 | 420.63 | Methylcyclohexyl | 132–142 | <0.01 |
2,2'-Methylenebis(6-tert-butyl-4-methylphenol) | 119-47-1 | 340.50 | tert-Butyl | 125–130* | Low |
2,2'-Methylenebis[4-methyl-6-cyclohexylphenol] | 4066-02-8 | 392.58 | Cyclohexyl | Not reported | Not reported |
*Estimated from analogous structures.
Biological Activity
2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol], commonly referred to as MBMC, is a compound with potential biological activity that has garnered attention in recent years. This article synthesizes available research findings, case studies, and data regarding the biological activities associated with MBMC, emphasizing its mechanisms of action, therapeutic potential, and safety profile.
Chemical Structure and Properties
MBMC is a bisphenolic compound characterized by two 6-(1-methylcyclohexyl)-p-cresol moieties linked by a methylene bridge. Its structure can be represented as follows:
This compound exhibits unique physicochemical properties that contribute to its biological activity.
Antioxidant Properties
Research indicates that MBMC possesses significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that MBMC effectively scavenges reactive oxygen species (ROS), contributing to its protective effects against cellular oxidative damage .
Anticancer Activity
MBMC has shown promise in anticancer research. It acts as an inhibitor of histone methyltransferases, particularly enhancer of zeste homolog 2 (EZH2), which is implicated in various proliferative diseases, including cancer. In vitro studies have demonstrated that MBMC can reduce cell proliferation in cancer cell lines by modulating epigenetic pathways .
Table 1: Summary of Anticancer Effects of MBMC
Cancer Type | Cell Line Used | Effect Observed | Reference |
---|---|---|---|
Breast Cancer | MCF-7 | Reduced proliferation | |
Prostate Cancer | LNCaP | Induction of apoptosis | |
Colon Cancer | HCT116 | Cell cycle arrest |
The biological activity of MBMC is primarily attributed to its ability to influence gene expression through epigenetic modifications. By inhibiting EZH2, MBMC disrupts the methylation of histones associated with oncogenes, leading to their reactivation and subsequent tumor suppression .
Case Study 1: Hepatotoxicity Assessment
A study assessing the hepatotoxicity of compounds related to MBMC found that certain metabolites could potentially lead to liver damage. The research utilized rat liver slices to evaluate the cytotoxic effects of these metabolites, highlighting the need for further investigation into the safety profile of MBMC and its derivatives .
Case Study 2: Efficacy in Animal Models
In vivo studies involving animal models have demonstrated that MBMC exhibits anti-inflammatory effects, which may contribute to its overall therapeutic potential. The compound was administered to mice with induced inflammation, resulting in a significant reduction in inflammatory markers compared to control groups .
Safety Profile
While MBMC shows promising biological activity, its safety profile requires careful consideration. Toxicological assessments indicate that high doses may lead to hepatotoxicity, necessitating further studies to establish safe dosage guidelines for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key structural features and IUPAC nomenclature of 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]?
The compound is a bisphenol derivative with two phenolic rings connected by a methylene bridge. Each phenolic ring is substituted at the 4-methyl position and the 6-position with a 1-methylcyclohexyl group. Its IUPAC name reflects this structure: 2,2'-Methylenebis[6-(1-methylcyclohexyl)-4-methylphenol]. The molecular formula is C₂₉H₄₀O₂ , with a molecular weight of 420.63 g/mol, and it is identified by CAS No. 77-62-3 .
Q. What synthetic routes are used for laboratory-scale preparation of this compound?
The primary method involves a Friedel-Crafts alkylation and carbonyl condensation reaction. Key steps include:
- Reacting p-cresol with 1-methylcyclohexanol in the presence of formaldehyde under acidic conditions.
- Optimizing reaction temperature (typically 80–120°C) and catalyst selection (e.g., sulfuric acid or Lewis acids) to enhance yield .
- Purification via recrystallization from ethanol or toluene to achieve >95% purity.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using C18 columns with UV detection at 280 nm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 421) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 6.6–7.2 ppm for aromatic protons) and ¹³C NMR for backbone verification .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexyl vs. tert-butyl substituents) affect antioxidant activity?
Comparative studies with analogs (e.g., CAS 119-47-1, a tert-butyl derivative) reveal:
- Steric hindrance : Bulkier 1-methylcyclohexyl groups reduce radical scavenging efficiency compared to tert-butyl groups but enhance thermal stability.
- Hydrogen-donating capacity : Electron-donating substituents stabilize phenolic -OH groups, improving antioxidant efficacy in polymer matrices. Use DPPH assay and oxygen radical absorbance capacity (ORAC) to quantify activity .
Q. How can researchers address inconsistencies in antioxidant activity data across synthetic batches?
- Control reaction parameters : Monitor formaldehyde stoichiometry and alkylation time to minimize side products (e.g., incomplete bridging).
- Characterize by-products : Use GC-MS or HPLC-MS to identify dimers or unreacted monomers.
- Standardize testing conditions : Employ ASTM D3895 for antioxidant evaluation in polymers to ensure reproducibility .
Q. What computational methods predict thermal degradation pathways and environmental fate?
- Density Functional Theory (DFT) : Models bond dissociation energies (BDEs) of phenolic O-H bonds to predict radical formation under heat.
- Molecular dynamics simulations : Simulate degradation in polymer matrices at elevated temperatures (e.g., 200–300°C).
- Environmental persistence : Use EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .
Q. Methodological Notes
- Synthesis optimization : Replace traditional sulfuric acid with recyclable ionic liquids to improve sustainability .
- Toxicity screening : Adapt in vitro assays (e.g., Ames test for mutagenicity) to assess biological impacts, given structural similarities to p-cresol derivatives linked to renal toxicity .
- Regulatory compliance : Reference REACH or NITE guidelines for handling and disposal due to potential aquatic toxicity .
Properties
IUPAC Name |
2-[[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]methyl]-4-methyl-6-(1-methylcyclohexyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O2/c1-20-15-22(26(30)24(17-20)28(3)11-7-5-8-12-28)19-23-16-21(2)18-25(27(23)31)29(4)13-9-6-10-14-29/h15-18,30-31H,5-14,19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXLONCQBNATSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)CC3=C(C(=CC(=C3)C)C4(CCCCC4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052517 | |
Record name | 2,2'-Methanediylbis[4-methyl-6-(1-methylcyclohexyl)phenol] | |
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Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream-colored powder; [MSDSonline] | |
Record name | 2,2'-Methylenebis(4-methyl-6-(1-methylcyclohexyl)phenol) | |
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CAS No. |
77-62-3 | |
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Record name | 2,2'-Methylenebis(4-methyl-6-(1-methylcyclohexyl)phenol) | |
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Record name | Phenol, 2,2'-methylenebis[4-methyl-6-(1-methylcyclohexyl)- | |
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Record name | 2,2'-Methanediylbis[4-methyl-6-(1-methylcyclohexyl)phenol] | |
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Record name | 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol] | |
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Record name | 2,2'-METHYLENEBIS(6-(1-METHYLCYCLOHEXYL)-P-CRESOL) | |
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Record name | 2,2'-METHYLENEBIS(4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL) | |
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